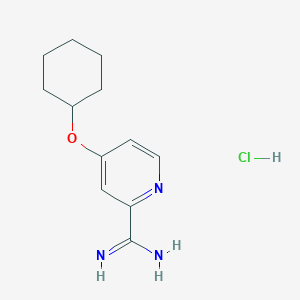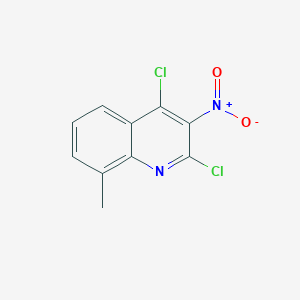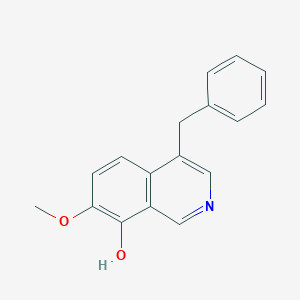
4-Benzyl-7-methoxyisoquinolin-8(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-7-methoxyisoquinolin-8-ol is a chemical compound with the molecular formula C17H15NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-methoxyisoquinolin-8-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 4-Benzyl-7-methoxyisoquinolin-8-ol typically involves large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-Benzyl-7-methoxyisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of 4-Benzyl-7-methoxyisoquinolin-8-ol typically require specific reagents and conditions. For example, oxidation reactions may use acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions. Substitution reactions may be carried out under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Benzyl-7-methoxyisoquinolin-8-ol may yield quinoline derivatives, while reduction may produce isoquinoline-based alcohols. Substitution reactions can lead to a variety of functionalized isoquinoline compounds.
科学研究应用
4-Benzyl-7-methoxyisoquinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound has potential applications in the study of enzyme interactions and protein-ligand binding. Its isoquinoline core is a common motif in biologically active molecules.
Medicine: 4-Benzyl-7-methoxyisoquinolin-8-ol derivatives have shown promise as potential therapeutic agents.
Industry: This compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Benzyl-7-methoxyisoquinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s isoquinoline core allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
4-Benzyl-7-methoxyisoquinolin-8-ol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound shares a similar structure but lacks the benzyl and methoxy groups.
Quinoline: This compound is a simpler analog of isoquinoline and is used in the synthesis of various pharmaceuticals and agrochemicals.
Isoquinoline: The parent compound of 4-Benzyl-7-methoxyisoquinolin-8-ol, isoquinoline is a key building block in organic synthesis and medicinal chemistry.
The uniqueness of 4-Benzyl-7-methoxyisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
3200-52-0 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
4-benzyl-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3 |
InChI 键 |
TWLWTVSLAMLHIP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


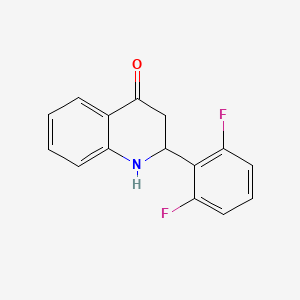



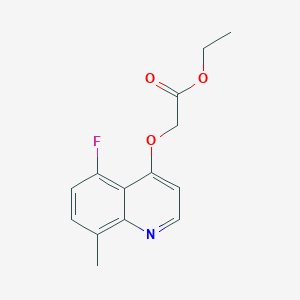




![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

